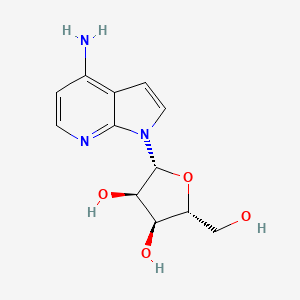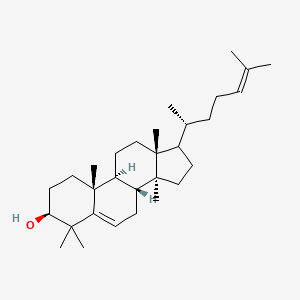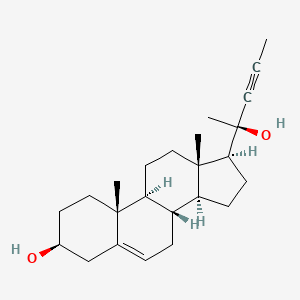
4-Allyltoluène
Vue d'ensemble
Description
Le 4-Allyltoluène, également connu sous le nom de 1-Allyl-4-méthylbenzène, est un hydrocarbure aromatique de formule moléculaire C10H12. C'est un liquide incolore à jaune clair avec une odeur aromatique distincte. Ce composé est intéressant en raison de sa structure chimique unique, qui comprend à la fois un groupe allyle et un groupe méthyle liés à un cycle benzénique.
Applications De Recherche Scientifique
4-Allyltoluene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the manufacture of fragrances and as an intermediate in the production of other chemicals.
Mécanisme D'action
Target of Action
The primary target of 4-Allyltoluene is the olfactory system of the Mediterranean fruit fly . This aromatic compound can elicit an antennal olfactory response, as measured by electroantennography (EAG) .
Mode of Action
4-Allyltoluene interacts with the olfactory receptors present in the antennae of the Mediterranean fruit fly .
Pharmacokinetics
Its bioavailability would depend on various factors, including its concentration in the environment and the proximity of the fruit flies .
Result of Action
The primary result of 4-Allyltoluene’s action is the elicitation of an olfactory response in the Mediterranean fruit fly . This response could potentially influence the behavior of the fruit fly, such as its feeding or mating habits.
Action Environment
The action, efficacy, and stability of 4-Allyltoluene are likely influenced by various environmental factors. These could include temperature, humidity, and the presence of other volatile compounds in the environment. For instance, higher temperatures might increase the volatility of 4-Allyltoluene, enhancing its dispersion in the environment and potentially its efficacy in eliciting an olfactory response .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 4-Allyltoluène peut être synthétisé par le couplage du bromure d'allyle avec l'acide p-tolylboronique, catalysé par des complexes de palladium avec un ligand PNO tridenté . La réaction nécessite généralement du carbonate de potassium comme base et est réalisée dans des conditions contrôlées pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l'aide de procédés catalytiques similaires, impliquant souvent des catalyseurs au palladium. Les conditions réactionnelles sont optimisées pour une production à grande échelle, assurant rentabilité et efficacité.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Allyltoluène subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les aldéhydes ou les acides correspondants.
Réduction : Le composé peut être réduit pour former des hydrocarbures saturés.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle benzénique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est souvent utilisé.
Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.
Principaux produits :
Oxydation : 4-Allylbenzaldéhyde, acide 4-allylbenzoïque.
Réduction : 4-Propylbenzène.
Substitution : Divers toluènes substitués selon le réactif utilisé.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme matière de départ pour la synthèse de composés organiques plus complexes.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, bien que ses utilisations spécifiques soient encore à l'étude.
Industrie : Il est utilisé dans la fabrication de parfums et comme intermédiaire dans la production d'autres produits chimiques.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires telles que les récepteurs olfactifs chez les insectes. Le composé se lie à ces récepteurs, déclenchant une réponse qui peut être mesurée à l'aide de techniques telles que l'électroantennographie . Les voies moléculaires exactes impliquées dans ses effets biologiques sont encore à l'étude.
Composés similaires :
Allylbenzène : Structure similaire mais sans le groupe méthyle sur le cycle benzénique.
4-Éthynyltoluène : Contient un groupe éthynyle au lieu d'un groupe allyle.
4-Éthyltoluène : Contient un groupe éthyle au lieu d'un groupe allyle.
Unicité : Le this compound est unique en raison de la présence à la fois d'un groupe allyle et d'un groupe méthyle sur le cycle benzénique, ce qui lui confère des propriétés chimiques et physiques distinctes. Cette combinaison permet une variété de transformations chimiques et d'applications qui ne sont pas possibles avec ses composés similaires.
Comparaison Avec Des Composés Similaires
Allylbenzene: Similar in structure but lacks the methyl group on the benzene ring.
4-Ethynyltoluene: Contains an ethynyl group instead of an allyl group.
4-Ethyltoluene: Has an ethyl group instead of an allyl group.
Uniqueness: 4-Allyltoluene is unique due to the presence of both an allyl and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination allows for a variety of chemical transformations and applications that are not possible with its similar compounds.
Propriétés
IUPAC Name |
1-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEOXIOXMKNFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062983 | |
| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3333-13-9 | |
| Record name | 4-Allyltoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropenyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Allyltoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-4-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-allyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ALLYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YYQ7W3Z76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















